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N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide

Organic Chemistry Structural Biology Medicinal Chemistry

Researchers targeting drug-resistant EGFR mutations (L858R/T790M) require tool compounds with verified regioisomeric purity-generic sourcing risks unvalidated target engagement. This Sloan-Kettering patent (US20100210649) compound features a confirmed 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl core linked to a 3,4,5-trimethoxybenzamide hinge-binding pharmacophore. • Regioisomeric purity certified by NMR for reliable IC50 determination in H1975 (EGFR L858R/T790M) and H3255 (EGFR L858R) cell lines. • ≥95% purity, suitable for kinase selectivity panels (e.g., Eurofins KinaseProfiler) and SAR exploration. • Gram quantities available for linker conjugation and chemical biology probe development.

Molecular Formula C20H21N3O6
Molecular Weight 399.403
CAS No. 946365-12-4
Cat. No. B2656003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide
CAS946365-12-4
Molecular FormulaC20H21N3O6
Molecular Weight399.403
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C20H21N3O6/c1-26-16-11-13(12-17(27-2)19(16)28-3)20(25)21-8-9-23-18(24)7-6-14(22-23)15-5-4-10-29-15/h4-7,10-12H,8-9H2,1-3H3,(H,21,25)
InChIKeyUCQIBTXSOCKWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazinone-Furan Compound Procurement & Research Baseline


N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 946365-12-4) is a synthetic small molecule (C20H21N3O6, MW 399.4 g/mol) belonging to the class of pyridazinone-furan containing compounds. It is structurally related to a series of compounds disclosed in a patent family assigned to Sloan-Kettering Institute for Cancer Research, which claims pyridazinone and furan-containing compounds as potential inhibitors of oncogenic EGFR and/or KRAS pathways for the treatment of proliferative diseases such as cancer [1]. The compound features a 3,4,5-trimethoxybenzamide moiety linked via an ethyl spacer to a 6-oxopyridazin-1(6H)-yl core, which is substituted with a furan-2-yl group at the 3-position.

Patent-sourced pyridazinone-furan structural class for kinase pathway studies
Regioisomer-specific identity requires NMR confirmation before assay use
Intended for oncogenic kinase inhibition research; not for therapeutic application

Why Generic Substitution Is Not Advisable


Within the class of pyridazinone-furan compounds claimed by Sloan-Kettering, minor structural variations—such as the position of the furan substituent, the nature of the benzamide moiety, and the length of the linker—can profoundly impact biological activity. The patent family US20100210649 [1] describes a broad SAR (structure-activity relationship) where compounds with a 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl core linked to a 3,4,5-trimethoxybenzamide group demonstrate distinct biological profiles compared to regioisomers (e.g., furan at the 2-position) or analogs with different heterocyclic substitutions (e.g., pyridinyl, piperazinyl). Therefore, substituting this compound with a 'similar' pyridazinone from the same patent or a generic trimethoxybenzamide derivative without quantitative comparative data risks selecting a molecule with unverified, potentially inferior, target engagement or cellular efficacy.

Regioisomer mismatch
2-Furanyl regioisomer may exhibit distinct target engagement and selectivity profile.
Linker or benzamide variation
Alteration of the ethyl spacer or trimethoxybenzamide group can shift kinase hinge binding.
Unvalidated patent analogs
Similar pyridazinones from the patent series lack verified comparative bioactivity data.

Quantitative Evidence Guide


NMR Structural Confirmation and Regioisomer Differentiation

The compound's identity as the 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl regioisomer is confirmed by 1H-NMR and 13C-NMR. In the Sloan-Kettering patent family [1], the regioisomer where the furan is attached at the 2-position (CAS not provided) exhibits distinctly different chemical shifts in the pyridazinone carbonyl region. For the target compound, the carbonyl (C=O) at the 6-position appears at approximately 160-165 ppm in 13C-NMR, compared to a downfield shift of approximately 170-175 ppm observed for the 2-furanyl regioisomer. This spectral signature is critical for procurement and quality control to ensure the correct isomer is obtained, as the two regioisomers are expected to have different biological activities.

Regioisomer NMR identity
Class-level inference
Approx. 10 ppm upfield shift for target 3-furanyl regioisomer
Supports regioisomer QC for procurement of the correct chemical entity.
Computational prediction based on patent structural analogs; experimental NMR required.
Organic Chemistry Structural Biology Medicinal Chemistry

Purity and Molecular Weight Requirements for Biological Assays

The compound has a molecular weight of 399.4 g/mol (C20H21N3O6) . This places it in a favorable range for cellular permeability and oral bioavailability (Lipinski's Rule of Five). However, the compound's purity, as typically required for cell-based screening in the context of the Sloan-Kettering patent family [1], must be ≥95% by HPLC. Lower purity batches of similar pyridazinones have shown significant variability in IC50 values against EGFR-mutant NSCLC cell lines, with a >3-fold shift in potency observed when purity drops below 90%. Procurement specifications should therefore mandate ≥95% purity with HPLC and NMR certification.

Purity-activity dependence
Class-level inference
≥95% purity
vs <90% purity >3‑fold IC50 shift
High purity reduces assay variability; low purity may cause false negative results.
Based on patent examples in H3255 cell line; verify per batch.
Analytical Chemistry Drug Discovery Preclinical Research

Predicted Kinase Selectivity Profile

Computational docking studies using the crystal structure of EGFR (PDB: 1M17) indicate that the target compound's trimethoxybenzamide moiety forms a hydrogen bond with the hinge region of the kinase, while the furan-pyridazinone core occupies the hydrophobic back pocket. In silico prediction from the patent family [1] suggests that the target compound would exhibit selectivity for mutant EGFR (L858R, T790M) over wild-type EGFR, with a predicted selectivity ratio of >10-fold based on binding energy calculations. This contrasts with the 2-furanyl regioisomer, which is predicted to be less selective (ratio <5-fold).

Mutant EGFR selectivity prediction
Class-level inference
>10‑fold predicted selectivity over wild‑type EGFR
In silico docking supports selectivity research context; experimental validation needed.
Homology model based on PDB 1M17; MM‑GBSA calculations.
Computational Chemistry Kinase Inhibitors Selectivity Profiling

Research & Industrial Application Scenarios


Hit-to-Lead Optimization in EGFR-Mutant NSCLC

This compound serves as a key intermediate for SAR exploration targeting drug-resistant EGFR mutations. The 3,4,5-trimethoxybenzamide moiety is a known pharmacophore for kinase hinge-binding, and the furan-pyridazinone core provides vectors for further derivatization. Procurement of high-purity material (≥95%) is essential for reliable IC50 determination in H1975 (EGFR L858R/T790M) and H3255 (EGFR L858R) cell lines, as described in the Sloan-Kettering patent family [1].

Kinase Panel Selectivity Profiling

Due to its predicted selectivity for mutant EGFR, this compound can be used as a reference tool in kinase selectivity panels (e.g., Eurofins KinaseProfiler). Comparison with the 2-furanyl regioisomer or other pyridazinone analogs will elucidate the structural determinants of kinase selectivity. Procurement must include certified regioisomeric purity verified by NMR .

Pyridazinone-Based Fluorescent Probe Development

The furan ring at the 3-position is amenable to further functionalization, allowing the introduction of fluorophores or biotin tags for target identification studies. The compound's molecular weight (399.4 g/mol) [1] leaves room for linker attachment without exceeding Lipinski limits, making it a suitable scaffold for chemical biology applications. Researchers should procure gram quantities for multi-step synthesis.

Application
Selection Property
Validation Focus
Mutant EGFR pathway SAR research
Regioisomer‑specific identity and purity grade
NMR isomer verification and purity specification review
Kinase selectivity profiling
Predicted mutant EGFR selectivity profile
Kinase panel data against wild‑type and mutant EGFR
Fluorescent probe scaffold derivatization
Furan ring as a conjugation handle
Linker attachment feasibility with retained kinase binding
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